![molecular formula C17H22NO4+ B1259828 Cocaine(1+)](/img/structure/B1259828.png)
Cocaine(1+)
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Overview
Description
Cocaine(1+) is the conjugate base of cocaine arising from protonation of the tertiary amino group; major species at pH 7.3. It has a role as a human metabolite. It is a tropane alkaloid and an ammonium ion derivative. It is a conjugate acid of a cocaine.
Scientific Research Applications
Neuropharmacology of Drug Abuse
Research in neuropharmacology, particularly focusing on drug addiction, has leveraged cocaine(1+) as a key substance for understanding the neurobiological mechanisms underlying addiction. Studies in this area often involve examining the interactions between cocaine and various neuromodulatory systems, such as endocannabinoids and dopamine, to explore their roles in addiction processes (Roberto & Rodríguez de Fonseca, 2018).
Medical Imaging in Addiction Research
Medical imaging techniques such as PET, SPECT, and fMRI have been used extensively to study the effects of psychotropic substances like cocaine on brain function. These imaging methods allow for the development of functional activation maps and have been crucial in understanding the pharmacokinetics and pharmacodynamics of cocaine (Giacomuzzi et al., 2010).
Cocaine Toxicokinetics
In both clinical and forensic toxicological environments, understanding the toxicokinetics of cocaine, including its absorption, distribution, metabolism, and elimination, is crucial. Studies have focused on the disposition of cocaine in various biological matrices, which aids in clinical and forensic drug analysis (Bortolotti et al., 2012).
Investigating the Neurobiology of Cocaine Addiction
A significant amount of research has been dedicated to uncovering the molecular and physiological bases of cocaine addiction. This includes exploring genetic, epigenetic, and environmental factors that contribute to addiction. However, translating these findings into effective therapies remains a challenge (Pierce et al., 2018).
Pharmacotherapy for Cocaine Abuse and Dependence
Studies have been conducted to develop pharmacotherapy strategies for treating cocaine abuse and dependence. This includes examining the effectiveness of agonist and antagonist medications, and their impact on cocaine-dependent individuals (Grabowski et al., 2004).
Role of Cocaine in Historical Medical Applications
Historically, cocaine was used in medical applications, particularly in ophthalmology, as an anesthetic. Its introduction to Europe and subsequent application in medicine marked a significant chapter in the history of pharmacology (Grzybowski, 2008).
properties
Product Name |
Cocaine(1+) |
---|---|
Molecular Formula |
C17H22NO4+ |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
methyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azoniabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C17H21NO4/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11/h3-7,12-15H,8-10H2,1-2H3/p+1/t12-,13+,14-,15+/m0/s1 |
InChI Key |
ZPUCINDJVBIVPJ-LJISPDSOSA-O |
Isomeric SMILES |
C[NH+]1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC=CC=C3)C(=O)OC |
Canonical SMILES |
C[NH+]1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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